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molecular formula C17H18ClN3S B3429604 Norquetiapine hydrochloride CAS No. 753475-15-9

Norquetiapine hydrochloride

Cat. No. B3429604
M. Wt: 331.9 g/mol
InChI Key: MJPARFLICDXWJT-UHFFFAOYSA-N
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Patent
US07678902B2

Procedure details

Piperazine (53.6 g) was added to the resulting toluene solution, reflux was conducted for 1 hour, and the resulting solution was cooled to room temperature. Washing was carried out with water (125 ml×3) to remove remaining piperazine, and an organic layer was vacuum distilled to produce oil. The oil was dissolved in ethanol, and a hydrochloric acid-ethanol solution was added thereto, to produce 11-piperazinyl-dibenzo[b,f][1,4]thiazepine hydrochloride (46.4 g).
Quantity
53.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydrochloric acid ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[NH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[S:14][C:15]1[CH:23]=[CH:22][CH:21]=[CH:20][C:16]=1[C:17](O)=O.[ClH:24].C(O)C>C(O)C>[ClH:24].[N:1]1([C:17]2[C:16]3[CH:20]=[CH:21][CH:22]=[CH:23][C:15]=3[S:14][C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=3[N:7]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
53.6 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)SC1=C(C(=O)O)C=CC=C1
Step Two
Name
hydrochloric acid ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux
WASH
Type
WASH
Details
Washing
CUSTOM
Type
CUSTOM
Details
to remove
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to produce oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.N1(CCNCC1)C1=NC2=C(SC3=C1C=CC=C3)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 46.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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